molecular formula C6H5BrClNS B1378408 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine CAS No. 1289214-24-9

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine

Cat. No.: B1378408
CAS No.: 1289214-24-9
M. Wt: 238.53 g/mol
InChI Key: UTETYEXLILUPRI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine (CAS: 1289214-24-9) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNS and a molecular weight of 238.53 g/mol. Key properties include a predicted density of 1.73±0.1 g/cm³, boiling point of 266.4±40.0 °C, and acidity (pKa) of -1.02±0.20 . The compound features a pyridine core substituted with bromo (Br), chloro (Cl), and methylsulfanyl (SCH₃) groups at positions 3, 5, and 2, respectively. These substituents influence its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

3-bromo-5-chloro-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNS/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTETYEXLILUPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine typically involves the halogenation of a pyridine derivative followed by the introduction of a methylsulfanyl group. One common method is the bromination and chlorination of 2-(methylsulfanyl)pyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its halogen and methylthio substituents can undergo various nucleophilic substitution reactions, allowing for the formation of diverse pyridine derivatives. This versatility is crucial in developing new compounds with tailored properties for specific applications.

Synthesis Methods:
Common methods for synthesizing this compound include:

  • Halogenation of Pyridine Derivatives: Utilizing bromine and chlorine reagents under controlled conditions.
  • Nucleophilic Substitution Reactions: Employing reagents such as sodium hydroxide or potassium carbonate to replace halogens with other functional groups.

Medicinal Chemistry

Pharmaceutical Applications:
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine has been investigated for its potential in drug development. Its unique structure allows it to interact with biological targets, such as enzymes and receptors, which can lead to the modulation of various biological pathways. For instance, it has been explored in the synthesis of cholinergic drugs aimed at treating gastrointestinal diseases .

Biological Activity:
Research indicates that compounds with similar structures exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. The specific interactions facilitated by the halogen and methylthio groups may enhance binding affinity to target proteins .

Agrochemicals

Development of Herbicides and Pesticides:
The compound is utilized in the formulation of agrochemicals due to its biological activity. It serves as a precursor for developing herbicides and pesticides that are effective against various agricultural pests. The incorporation of sulfur-containing groups is particularly advantageous for enhancing the efficacy of these agrochemicals .

Material Science

Potential Applications:
Research into the material science applications of this compound focuses on its properties related to conductivity, fluorescence, and self-assembly. These characteristics could lead to innovative uses in organic electronics and photonic devices.

Case Studies

Case Study 1: Synthesis of Cholinergic Drugs
A study demonstrated that this compound could be effectively utilized as a precursor in synthesizing cholinergic drugs. The synthesis involved multiple steps where the compound was modified to enhance its pharmacological profile .

Case Study 2: Development of Agrochemicals
Another investigation highlighted the use of this compound in developing new herbicides. The study focused on optimizing its chemical structure to improve efficacy against resistant weed species while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The positions and types of substituents significantly impact reactivity and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison
Compound Name CAS Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Predicted Boiling Point (°C) Key Features
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine 1289214-24-9 C₆H₅BrClNS Br (3), Cl (5), SCH₃ (2) 238.53 266.4 ± 40.0 High lipophilicity due to SCH₃ group
3-Bromo-5-chloropyridin-2-amine 26163-03-1 C₅H₄BrClN₂ Br (3), Cl (5), NH₂ (2) 207.46 Not reported Nucleophilic NH₂ enhances reactivity
2-Chloro-3-bromo-5-methylpyridine N/A C₆H₅BrClN Cl (2), Br (3), CH₃ (5) 206.47 Not reported Steric hindrance from CH₃ at C5
5-Amino-3-bromo-2-methylpyridine N/A C₆H₇BrN₂ Br (3), CH₃ (2), NH₂ (5) 187.04 Not reported Amino group enables cross-coupling
6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7-one 1234616-65-9 C₈H₆BrN₃OS Br (6), SCH₃ (2), fused ring 272.13 Not reported Fused pyrido-pyrimidinone core

Functional Group Influence on Reactivity

  • Methylsulfanyl (SCH₃) vs. Amino (NH₂): The SCH₃ group in the target compound increases lipophilicity, favoring membrane permeability in drug design. In contrast, NH₂ in 3-Bromo-5-chloropyridin-2-amine enhances nucleophilicity, making it more reactive in Suzuki-Miyaura couplings .
  • Fused Ring Systems: The pyrido-pyrimidinone derivative (CAS: 1234616-65-9) introduces a fused heterocycle, altering electronic delocalization and binding affinity in medicinal chemistry applications .

Biological Activity

3-Bromo-5-chloro-2-(methylsulfanyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, chlorine, and a methylsulfanyl group. Its molecular formula is C₆H₅BrClN₂S, and it exhibits specific chemical properties that influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which plays a crucial role in modulating biochemical pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular responses and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although further research is needed to confirm this.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. For instance, one study reported that the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .

Enzyme Inhibition Studies

A series of enzyme inhibition assays revealed that this compound could effectively inhibit certain kinases involved in cancer progression. The compound's structure allows it to form hydrogen bonds with key residues in the active sites of these enzymes, thereby blocking their activity .

Case Studies

  • Inhibition of Kinases : In a study focused on kinase inhibitors, this compound was tested against several kinases. The results indicated significant inhibition rates, particularly against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The results showed moderate antibacterial activity, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameAnticancer ActivityEnzyme InhibitionAntimicrobial Activity
This compoundHighModerateModerate
4-Chloro-2-(methylsulfanyl)pyridineModerateLowLow
5-Bromo-2-thiophenecarboxylic acidLowHighHigh

This table illustrates that while this compound exhibits notable anticancer activity compared to similar compounds, its enzyme inhibition and antimicrobial activities vary significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-chloro-2-(methylsulfanyl)pyridine
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3-Bromo-5-chloro-2-(methylsulfanyl)pyridine

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